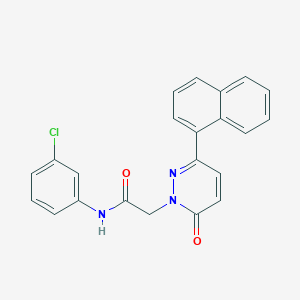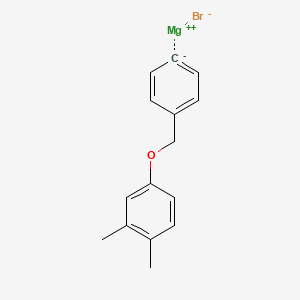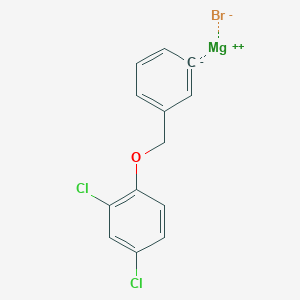
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various synthetic applications due to its reactivity and stability in THF.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,4-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Automated systems: For precise control of temperature and addition of reagents
Purification: Typically involves distillation or crystallization to obtain the pure Grignard reagent
化学反応の分析
Types of Reactions
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Forms biaryl compounds in the presence of transition metal catalysts
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: Methyl iodide, ethyl bromide
Catalysts: Palladium, nickel for coupling reactions
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
New carbon-carbon bonds: Formed from nucleophilic substitution and coupling reactions
科学的研究の応用
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: Used to form complex organic molecules
Pharmaceuticals: Synthesis of drug intermediates
Material science: Preparation of polymers and advanced materials
Biological research: Synthesis of bioactive compounds for studying biological pathways
作用機序
The mechanism of action of 3-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved are primarily nucleophilic addition and substitution reactions.
類似化合物との比較
Similar Compounds
- 3-(4-Morpholinylmethyl)phenylmagnesium bromide
- 3-(4-Dimethylaminophenyl)phenylmagnesium bromide
- 3-(2’,4’-Difluorobenzyloxy)phenylmagnesium bromide
Uniqueness
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the dichlorophenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of compounds where the dichlorophenoxy moiety is desired.
特性
分子式 |
C13H9BrCl2MgO |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
magnesium;2,4-dichloro-1-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
FIQOSJPENSJHOG-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
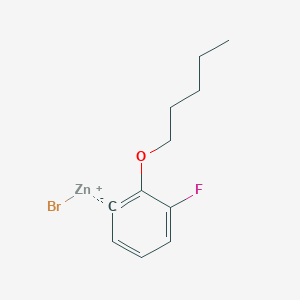
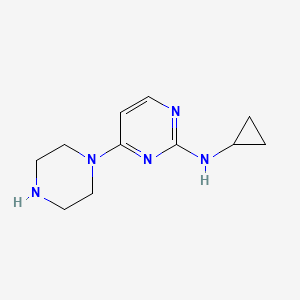

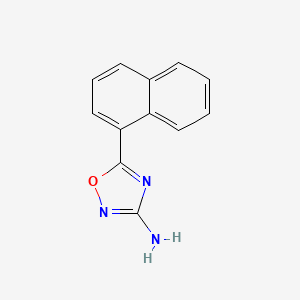
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)

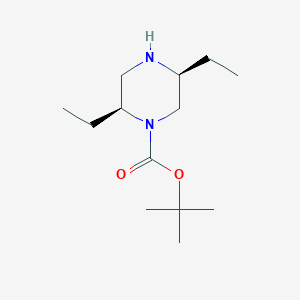
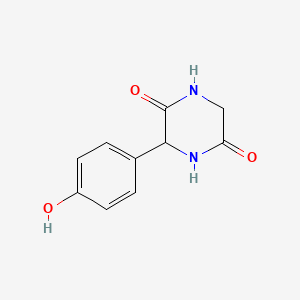
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
